molecular formula C10H9ClF3N3O2 B1436287 1-(5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-2-carboxylic acid CAS No. 1823198-80-6

1-(5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-2-carboxylic acid

Cat. No. B1436287
M. Wt: 295.64 g/mol
InChI Key: PHTRNVBSQHBDHH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-2-carboxylic acid” is a chemical compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in many biologically active compounds .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include compounds similar to the one you mentioned, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Drug Discovery

    • Summary of Application : The pyrrolidine ring, a component of the compound you mentioned, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The use of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Synthesis of β-secretase (BACE) inhibitors

    • Summary of Application : The compound “5-(Trifluoromethyl)pyridine-2-carboxylic acid”, which shares some structural similarities with the compound you mentioned, is used as an intermediate in the synthesis of β-secretase (BACE) inhibitors . BACE inhibitors are a class of drugs that are being researched for their potential use in the treatment of Alzheimer’s disease.
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this application are not specified in the source .
  • Development of Fluorinated Organic Chemicals

    • Summary of Application : Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . Indeed, the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
  • Synthesis of β-secretase (BACE) inhibitors

    • Summary of Application : The compound “5-(Trifluoromethyl)pyridine-2-carboxylic acid”, which shares some structural similarities with the compound you mentioned, is used as an intermediate in the synthesis of β-secretase (BACE) inhibitors . BACE inhibitors are a class of drugs that are being researched for their potential use in the treatment of Alzheimer’s disease.
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The outcomes of this application are not specified in the source .
  • Development of Fluorinated Organic Chemicals

    • Summary of Application : Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . Indeed, the effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

Future Directions

Pyrimidinamine derivatives, which include “1-(5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-2-carboxylic acid”, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . The development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus in the field .

properties

IUPAC Name

(2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N3O2/c11-6-7(10(12,13)14)15-4-16-8(6)17-3-1-2-5(17)9(18)19/h4-5H,1-3H2,(H,18,19)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTRNVBSQHBDHH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=NC(=C2Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2=NC=NC(=C2Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
1-(5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
1-(5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
1-(5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.